![molecular formula C14H15N3O3S2 B2554205 N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 477213-97-1](/img/structure/B2554205.png)
N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
The compound N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a derivative of thiadiazole, a heterocyclic compound that contains both sulfur and nitrogen within its ring structure. Thiadiazoles are known for their diverse biological activities, which make them valuable in medicinal chemistry for drug design and development.
Synthesis Analysis
The synthesis of thiadiazole derivatives can be achieved through various methods. One approach is the microwave-assisted synthesis, which is a solvent-free method that has been used to create a series of novel benzamide derivatives containing a thiadiazole scaffold . This method is advantageous due to its efficiency and the reduction of environmental impact compared to traditional synthesis methods.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis . These techniques ensure the correct identification of the synthesized compounds and their structural integrity.
Chemical Reactions Analysis
Thiadiazole compounds can undergo various chemical reactions, including cyclization and substitution reactions, to form a wide range of derivatives with potential pharmacological properties . The key intermediates in these reactions can be further modified to introduce different functional groups, which can significantly alter the biological activity of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are crucial for their potential as drug candidates. These properties include solubility, stability, and the compound's ability to interact with biological targets. Computational studies, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) predictions, are often performed to evaluate the drug-likeness of these compounds . The results from such studies can provide insights into the oral bioavailability and overall safety profile of the synthesized molecules.
Scientific Research Applications
Antibacterial and Anticancer Applications
A significant area of research on similar compounds focuses on their potential as antibacterial and anticancer agents. For example, novel analogs of benzothiazolyl substituted pyrazolones were synthesized and showed promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. These compounds were evaluated for their cytotoxic activity against mammalian cell lines, indicating their potential for therapeutic use at non-cytotoxic concentrations (Palkar et al., 2017). Additionally, a study on thiazole and thiadiazole derivatives incorporating thiazole moiety as anticancer agents showed that certain compounds exhibited potent anticancer activity, with structure-activity relationships suggesting their potential as pharmacophores (Gomha et al., 2017).
Synthetic Methodologies and Drug-like Properties
Research has also focused on the development of synthetic methodologies for producing drug-like thiadiazole derivatives. A general method was developed for the solution-phase parallel synthesis of various 5-amino-substituted 1,2,4-thiadiazole derivatives, highlighting the versatility and potential of these compounds in drug discovery (Park et al., 2009).
Diuretic Activity
Another study synthesized benzothiazole-carboxamide derivatives and screened them for in vivo diuretic activity. One of the compounds, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide, demonstrated significant diuretic properties, showcasing the therapeutic potential of these compounds in treating conditions requiring diuresis (Yar et al., 2009).
Anti-Influenza Virus Activity
Further research into benzamide-based 5-aminopyrazoles and their fused heterocycles revealed remarkable activity against the avian influenza virus, indicating the potential of these compounds in antiviral therapies (Hebishy et al., 2020).
Mechanism of Action
Target of Action
The primary targets of N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide Similar compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines .
Mode of Action
The exact mode of action of This compound It’s worth noting that similar compounds have shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .
Biochemical Pathways
The specific biochemical pathways affected by This compound It’s known that similar compounds can interfere with pathways associated with bacterial virulence .
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cells lines .
properties
IUPAC Name |
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-2-3-6-21-14-17-16-13(22-14)15-12(18)9-4-5-10-11(7-9)20-8-19-10/h4-5,7H,2-3,6,8H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJNNAOFXTVMDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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